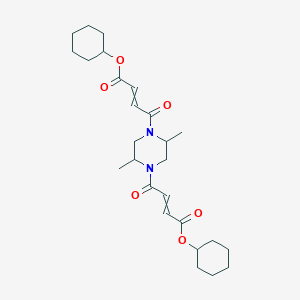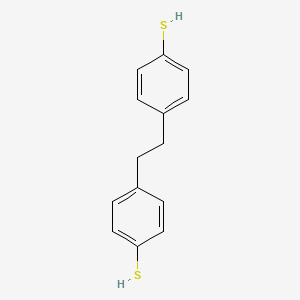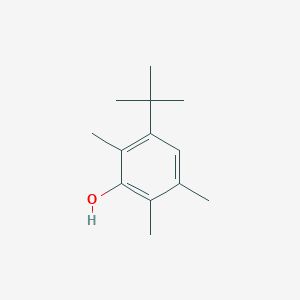
3-tert-Butyl-2,5,6-trimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butyl-2,5,6-trimethylphenol is an organic compound that belongs to the class of phenols. It is characterized by a phenolic hydroxyl group attached to a benzene ring substituted with tert-butyl and methyl groups. This compound is known for its antioxidant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-2,5,6-trimethylphenol typically involves the alkylation of 2,3,6-trimethylphenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction temperature is usually maintained at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of microreactors has been reported to enhance the space-time yield and reduce the reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-Butyl-2,5,6-trimethylphenol undergoes various chemical reactions, including:
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide, hydrogen peroxide, and oxygen are commonly used oxidizing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride and are conducted under anhydrous conditions to prevent catalyst deactivation.
Major Products
Oxidation: The major product of the oxidation reaction is 2,3,5-trimethylbenzoquinone.
Substitution: Various substituted phenols can be obtained depending on the nature of the electrophile used in the reaction.
Applications De Recherche Scientifique
3-tert-Butyl-2,5,6-trimethylphenol has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of antioxidants and other phenolic compounds.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in preventing oxidative damage in cells.
Industry: It is used as an additive in polymers and plastics to prevent oxidative degradation.
Mécanisme D'action
The antioxidant activity of 3-tert-Butyl-2,5,6-trimethylphenol is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components from oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6-Trimethylphenol: A precursor in the synthesis of 3-tert-Butyl-2,5,6-trimethylphenol.
2,3,5-Trimethylbenzoquinone: An oxidation product of this compound.
tert-Butylphenol: Another phenolic compound with antioxidant properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which enhances its antioxidant activity compared to other phenolic compounds. The presence of the tert-butyl group provides steric hindrance, making it more resistant to oxidative degradation .
Propriétés
Numéro CAS |
90447-47-5 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
3-tert-butyl-2,5,6-trimethylphenol |
InChI |
InChI=1S/C13H20O/c1-8-7-11(13(4,5)6)10(3)12(14)9(8)2/h7,14H,1-6H3 |
Clé InChI |
QHJJSHRELOYPGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)O)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


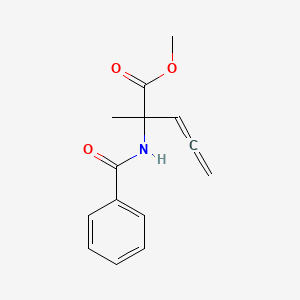


![N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine](/img/structure/B14362707.png)

![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)
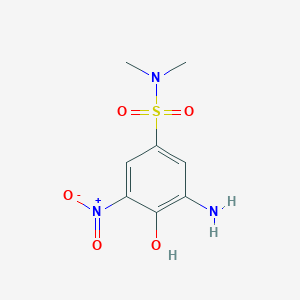
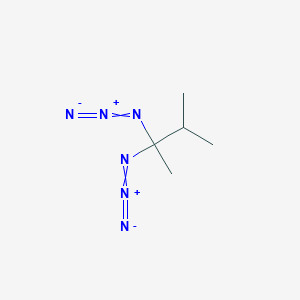
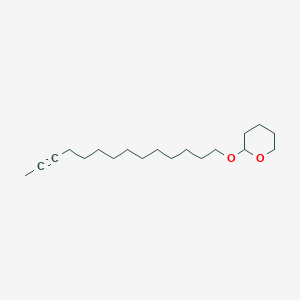

![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)
